molecular formula C8H5BrN2O B1523343 3-Bromo-1,5-naphthyridin-2(1H)-one CAS No. 859986-64-4

3-Bromo-1,5-naphthyridin-2(1H)-one

Cat. No. B1523343
M. Wt: 225.04 g/mol
InChI Key: DOLOOTZBCRCOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1,5-naphthyridin-2(1H)-one is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing a nitrogen atom, and is also known as 3-bromo-2-naphthylidene-1,5-dione. This compound has been the subject of much research in recent years due to its unique properties and potential applications in various scientific disciplines.

Scientific Research Applications

Chemical Synthesis and Properties

  • The amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a related compound to 3-Bromo-1,5-naphthyridin-2(1H)-one, has been studied, revealing insights into the preparation and properties of isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one. This process involves potassium amide and ammonia, yielding amino derivatives like 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010).
  • The synthesis of isomeric amino- and bromo-1,5-naphthyridines has been explored, providing methods for preparing 2- and 3-amino-1,5-naphthyridine. This research contributes to understanding the physical and chemical properties of these compounds (Czuba, 2010).

Potential Pharmaceutical Applications

  • Research into 1,6-naphthyridine motif, a relative of 1,5-naphthyridine, reveals its value in medicinal chemistry, particularly in developing c-Met kinase inhibitors. This implies potential pharmaceutical applications for compounds like 3-Bromo-1,5-naphthyridin-2(1H)-one (Wang et al., 2013).
  • The synthesis and antibacterial activity of 3-N-substituted 1,8-naphthyridin-2(1H)-ones, chemically related to 3-Bromo-1,5-naphthyridin-2(1H)-one, have been developed. These compounds exhibit potential as inhibitors of penicillin-binding protein 6, showing promise in antibacterial applications (Sakram et al., 2019).

Electronic and Optical Applications

  • A study on novel organic semiconductor materials based on 1,5-naphthyridine derivatives, including 4,8-substituted 1,5-naphthyridines, demonstrates their potential in developing high-efficiency OLEDs (Organic Light Emitting Diodes). This indicates the relevance of 3-Bromo-1,5-naphthyridin-2(1H)-one in opto-electrical applications (Wang et al., 2012).

properties

IUPAC Name

3-bromo-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLOOTZBCRCOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704542
Record name 3-Bromo-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,5-naphthyridin-2-ol

CAS RN

859986-64-4
Record name 3-Bromo-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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